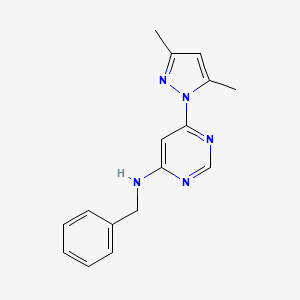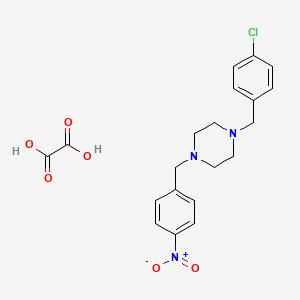![molecular formula C17H27NO6 B5152230 Oxalic acid;2-[4-(2,3,6-trimethylphenoxy)butylamino]ethanol](/img/structure/B5152230.png)
Oxalic acid;2-[4-(2,3,6-trimethylphenoxy)butylamino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid;2-[4-(2,3,6-trimethylphenoxy)butylamino]ethanol is a complex organic compound that combines the properties of oxalic acid and a substituted ethanolamine. The compound 2-[4-(2,3,6-trimethylphenoxy)butylamino]ethanol is an ethanolamine derivative, which includes a phenoxy group substituted with trimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;2-[4-(2,3,6-trimethylphenoxy)butylamino]ethanol typically involves multiple steps:
Preparation of Oxalic Acid: Oxalic acid can be synthesized through the oxidation of carbohydrates or glucose using nitric acid.
Synthesis of 2-[4-(2,3,6-trimethylphenoxy)butylamino]ethanol: This involves the reaction of 2,3,6-trimethylphenol with butylamine to form the intermediate 4-(2,3,6-trimethylphenoxy)butylamine. This intermediate is then reacted with ethylene oxide to produce the final product.
Industrial Production Methods
Industrial production methods for oxalic acid involve the oxidation of carbohydrates or ethylene glycol. The production of 2-[4-(2,3,6-trimethylphenoxy)butylamino]ethanol on an industrial scale would require optimization of the reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Oxalic acid can undergo oxidation to produce carbon dioxide and water.
Reduction: The compound can be reduced to form glycolic acid.
Substitution: The ethanolamine derivative can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid for the oxidation of carbohydrates to oxalic acid.
Reducing Agents: Sodium borohydride for the reduction of oxalic acid to glycolic acid.
Nucleophiles: Various nucleophiles can be used for substitution reactions involving the ethanolamine derivative.
Major Products
Oxidation: Carbon dioxide and water.
Reduction: Glycolic acid.
Substitution: Various substituted ethanolamine derivatives depending on the nucleophile used.
Scientific Research Applications
Oxalic acid;2-[4-(2,3,6-trimethylphenoxy)butylamino]ethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic applications, including its use as a drug precursor.
Industry: Utilized in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of oxalic acid;2-[4-(2,3,6-trimethylphenoxy)butylamino]ethanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Oxalyl Chloride: A derivative of oxalic acid used in organic synthesis.
Disodium Oxalate: A salt of oxalic acid used in various industrial applications.
Calcium Oxalate: A naturally occurring compound found in plants and animals.
Uniqueness
Oxalic acid;2-[4-(2,3,6-trimethylphenoxy)butylamino]ethanol is unique due to its combination of oxalic acid and ethanolamine derivative properties. This combination allows it to participate in a wide range of chemical reactions and makes it useful in various scientific and industrial applications.
Properties
IUPAC Name |
oxalic acid;2-[4-(2,3,6-trimethylphenoxy)butylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2.C2H2O4/c1-12-6-7-13(2)15(14(12)3)18-11-5-4-8-16-9-10-17;3-1(4)2(5)6/h6-7,16-17H,4-5,8-11H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHRPNIEYNDKPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCCCCNCCO)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5-methyl-2-propan-2-ylcyclohexyl) 2-[3-methyl-2-(phenoxymethyl)benzimidazol-3-ium-1-yl]acetate;chloride](/img/structure/B5152148.png)
![1,3-dicyclohexyl-5-[(pentylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5152162.png)
![methyl 3-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5152170.png)

![1-(DIPHENYLMETHYL)-4-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]PIPERAZINE](/img/structure/B5152186.png)

![(4-[3-(trifluoromethyl)benzyl]-1-{[4-(trifluoromethyl)phenyl]sulfonyl}-4-piperidinyl)methanol](/img/structure/B5152198.png)


![7-(4-isopropylphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5152210.png)
![5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B5152211.png)
![1-[(1-bromo-2-naphthyl)oxy]-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol](/img/structure/B5152217.png)
![ETHYL 2-[3-CYCLOPROPYL-4-(DIFLUOROMETHYL)-6-(3-METHOXYPHENYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-1-YL]ACETATE](/img/structure/B5152224.png)
![N-(3-bromophenyl)-2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5152239.png)
